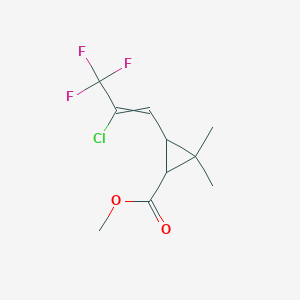
Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate is a useful research compound. Its molecular formula is C10H12ClF3O2 and its molecular weight is 256.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-((Z)-2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropancarboxylate (CAS No. 83376-83-4) is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C10H12ClF3O2
- Molecular Weight: 256.65 g/mol
- IUPAC Name: methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
- Physical State: Typically available as a neat liquid or solid.
| Property | Value |
|---|---|
| CAS Number | 83376-83-4 |
| Molecular Formula | C10H12ClF3O2 |
| Molecular Weight | 256.65 g/mol |
| Purity | ≥95% |
| Storage Conditions | As per label instructions |
Biological Activity
Mechanism of Action:
The compound exhibits biological activity primarily through its interaction with specific biological pathways. It is structurally related to organochlorine and organofluorine compounds, which may influence its reactivity and interaction with biological systems.
Toxicological Profile:
The compound is classified as an irritant under the GHS hazard classification. Care should be taken during handling to avoid exposure.
Case Studies
-
Antiproliferative Activity:
A study investigated the antiproliferative effects of similar trifluoropropenyl compounds on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation through apoptosis induction mechanisms, although specific data on this compound was not directly available . -
Synthesis and Characterization:
The synthesis of the compound was explored in various studies. For instance, a modified procedure involving zinc powder and acetic anhydride was used to create similar trifluoromethylated compounds . The characterization included crystal structure analysis revealing significant halogen bonding interactions that may contribute to its biological properties .
Comparative Analysis
A comparative analysis of similar compounds reveals variations in their biological activities based on structural modifications:
Properties
CAS No. |
83376-83-4 |
|---|---|
Molecular Formula |
C10H12ClF3O2 |
Molecular Weight |
256.65 g/mol |
IUPAC Name |
methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H12ClF3O2/c1-9(2)5(7(9)8(15)16-3)4-6(11)10(12,13)14/h4-5,7H,1-3H3/b6-4- |
InChI Key |
ZRLLIXSRKOMDAU-XQRVVYSFSA-N |
SMILES |
CC1(C(C1C(=O)OC)C=C(C(F)(F)F)Cl)C |
Isomeric SMILES |
CC1(C(C1C(=O)OC)/C=C(/C(F)(F)F)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC)C=C(C(F)(F)F)Cl)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















